

# Role of PARN in telomerase RNA biology.

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An In-Depth Technical Guide on the Core Role of PARN in Telomerase RNA Biology

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The maintenance of telomeres by the ribonucleoprotein enzyme telomerase is fundamental to genomic integrity and cellular longevity. The RNA component of telomerase (hTR, also known as TERC) is a critical limiting factor for telomerase activity. Recent discoveries have identified the poly(A)-specific ribonuclease (PARN) as a master regulator of hTR biogenesis. Mutations in the PARN gene are causally linked to severe telomere biology disorders, such as dyskeratosis congenita (DC) and idiopathic pulmonary fibrosis (IPF), underscoring its critical role.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of PARN's function in hTR maturation, the molecular consequences of its dysfunction, and the experimental methodologies used to investigate this pathway.

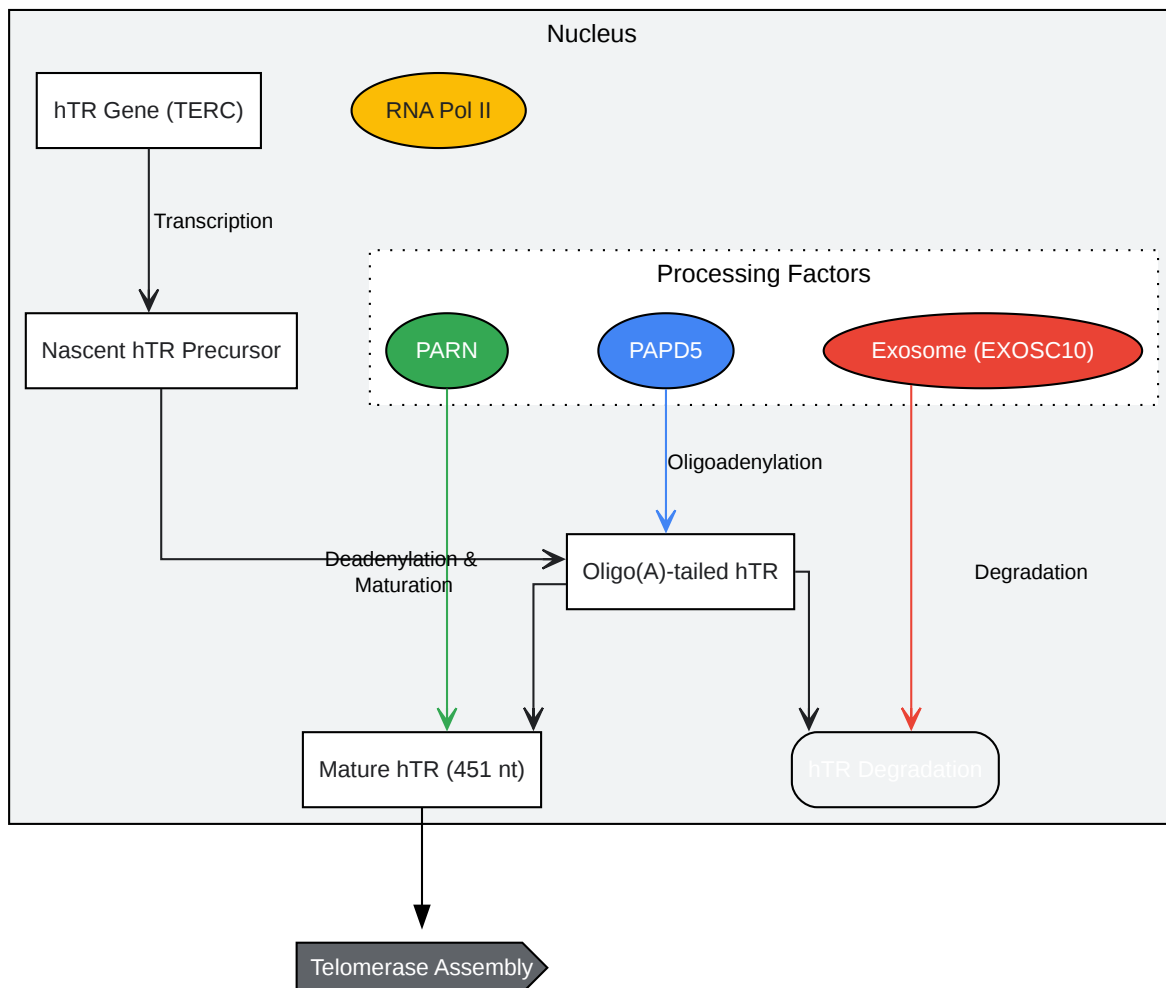
## The Central Role of PARN in hTR Maturation

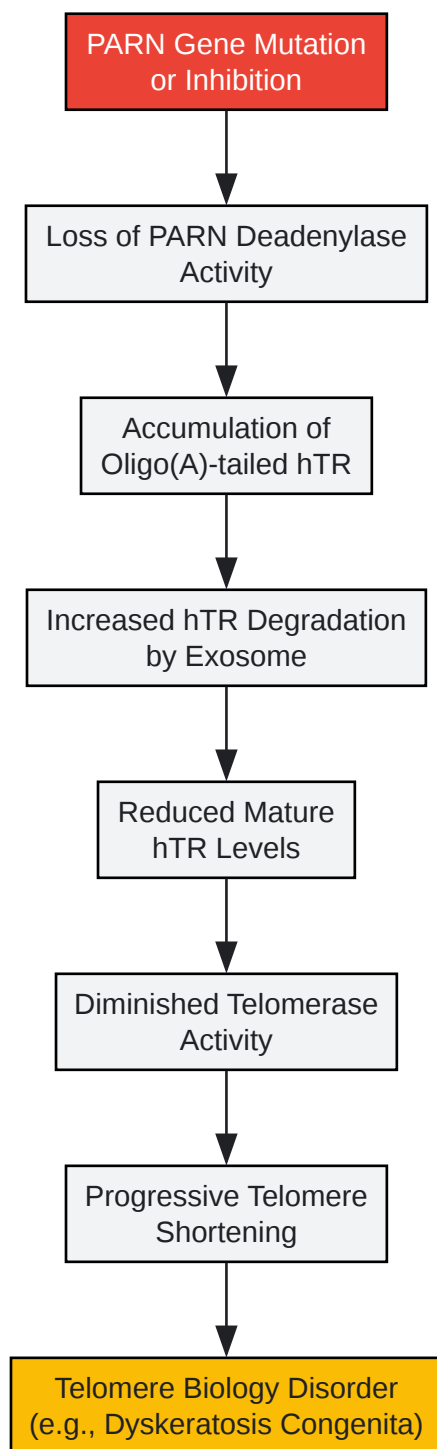
PARN is a 3'-exoribonuclease that is essential for the 3'-end processing and stabilization of hTR.<sup>[3][4]</sup> Unlike messenger RNAs, which utilize a poly(A) tail for stability and translation, the mature hTR is a non-polyadenylated RNA. Nascent hTR transcripts, however, are transiently oligoadenylated at their 3' ends by the non-canonical poly(A) polymerase PAPD5.<sup>[5][6]</sup> This oligo(A) tail acts as a degradation signal, targeting the immature hTR precursor for destruction by the nuclear exosome, particularly the EXOSC10 (also known as RRP6) subunit.<sup>[5][7]</sup>

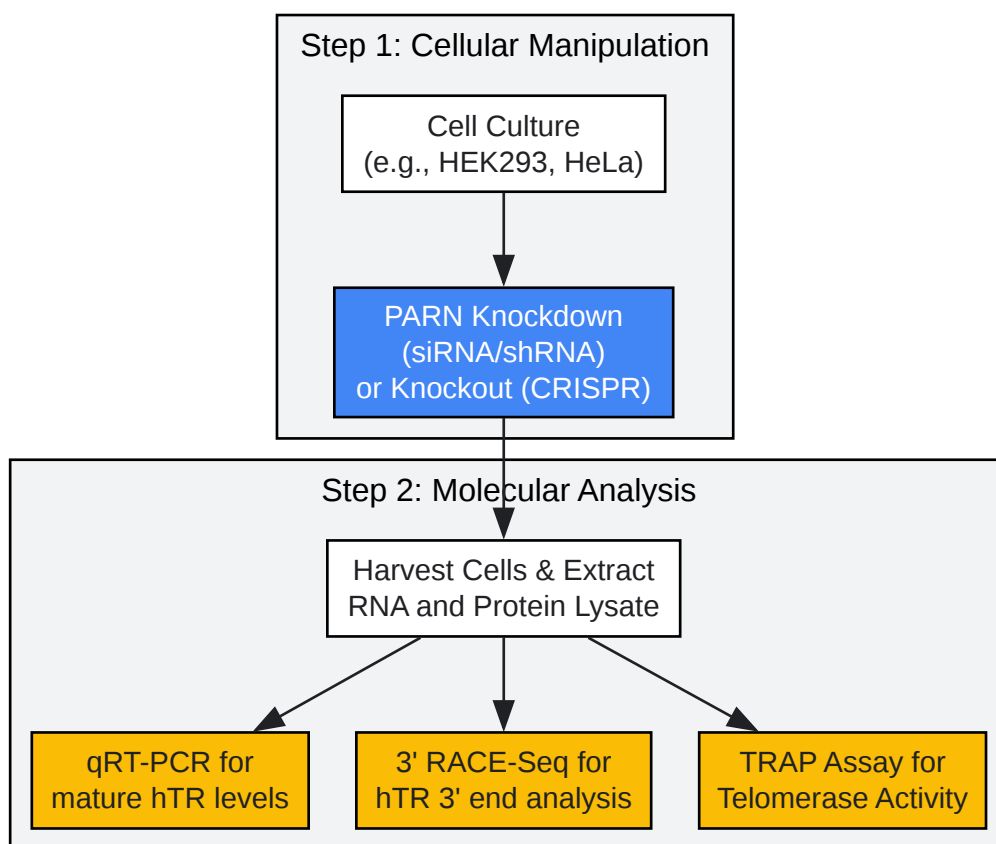
PARN's primary function in this context is to counteract this degradation pathway. It recognizes and removes the oligo(A) tail from the hTR precursor, thereby preventing exosome recruitment and promoting the formation of a stable, mature 451-nucleotide hTR molecule.[1][8] In the absence of functional PARN, hTR precursors are inefficiently processed, leading to their rapid degradation and a subsequent reduction in the total cellular pool of mature hTR.[1][5] This depletion of the telomerase RNA template results in diminished telomerase enzyme activity and progressive telomere shortening, which is the molecular basis of PARN-mediated telomeropathies.[9][10]

## Molecular Pathways and Logical Relationships

The biogenesis of hTR is a tightly regulated process governed by a dynamic interplay between RNA processing and decay machineries. The following diagrams illustrate the core pathway and the logical consequences of PARN dysfunction.







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